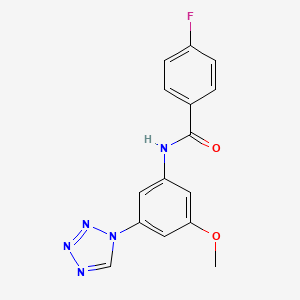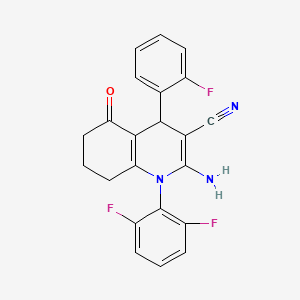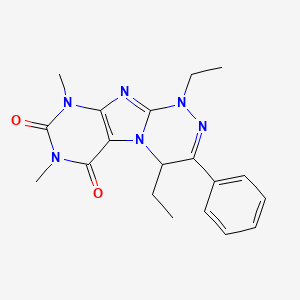![molecular formula C21H14BrFN2O2 B15006059 2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)
2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Introduction of Substituents: The bromophenyl and fluorophenyl groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Chemical Reactions Analysis
2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOLE can undergo several types of chemical reactions:
Substitution Reactions: The bromophenyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the aromatic substituents.
Coupling Reactions: The compound can be involved in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, which are being explored in preclinical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOLE can be compared with other oxadiazole derivatives:
2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOLE: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE:
These comparisons highlight the uniqueness of 2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOLE and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C21H14BrFN2O2 |
|---|---|
Molecular Weight |
425.2 g/mol |
IUPAC Name |
2-[4-[(3-bromophenyl)methoxy]phenyl]-5-(3-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H14BrFN2O2/c22-17-5-1-3-14(11-17)13-26-19-9-7-15(8-10-19)20-24-25-21(27-20)16-4-2-6-18(23)12-16/h1-12H,13H2 |
InChI Key |
YJKRCNDYDYGWSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C3=NN=C(O3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B15005979.png)
![4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15006002.png)
![4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15006006.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)[3-(hydroxymethyl)-4-methoxyphenyl]methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B15006018.png)

![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)

![N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenyl-2-(piperidin-1-yl)pyridine-3-carbohydrazide](/img/structure/B15006047.png)
![5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B15006055.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B15006071.png)


